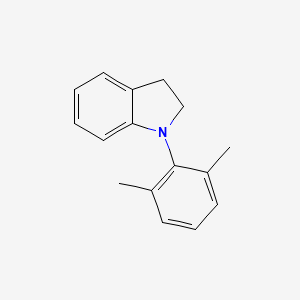

1-(2,6-Dimethylphenyl)indoline

Description

Significance of Indoline (B122111) Core in Heterocyclic Chemistry

The indoline nucleus, a heterocyclic motif featuring a fused benzene (B151609) and a dihydrogenated pyrrole (B145914) ring, represents a foundational structure in the field of organic and medicinal chemistry. As the saturated analog of indole (B1671886), the indoline scaffold is a core component in a vast number of natural products, particularly alkaloids, and synthetic molecules with pronounced biological activity. nih.gov Its structural rigidity and three-dimensional character make it a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological receptors. exeter.ac.uk

The significance of the indoline motif is underscored by its prevalence in pharmaceuticals and its role as a versatile synthetic intermediate. nih.gov Nitrogen-containing heterocycles are fundamental to many biochemical processes, and the indoline structure is an important substructure in this class of compounds. nih.gov Consequently, the development of novel synthetic routes to access functionalized indolines and the exploration of their chemical reactivity remain active areas of research.

Scope and Focus of Research on N-Arylindolines

N-Arylindolines, where an aromatic group is directly attached to the indoline nitrogen, are a specific subclass that has garnered considerable attention. Research into these compounds is multifaceted, driven by their utility as synthetic building blocks and their unique stereochemical properties.

Modern synthetic chemistry has seen the development of innovative methods for constructing the N-C(aryl) bond in these molecules. These include transition-metal-free cascade reactions that allow for the simultaneous construction and N-arylation of the heterocyclic core, offering high efficiency and selectivity. rsc.org Furthermore, visible light photoredox catalysis has emerged as a powerful tool for synthesizing fused N-arylindoline systems through oxidative bond formations. nih.govnih.gov One-pot, multi-component strategies are also being refined to produce diverse N-arylindoles (the oxidized form of N-arylindolines) from simple precursors, highlighting the drive towards operational simplicity and efficiency. exeter.ac.uk

A primary focus of contemporary research on N-arylindolines is the phenomenon of atropisomerism . nih.gov When the N-aryl group possesses substituents at one or both ortho positions, as is the case with a 2,6-dimethylphenyl group, rotation around the N-C(aryl) single bond becomes severely restricted due to steric hindrance. researchgate.net This restricted rotation gives rise to stable, non-interconverting rotational isomers (atropisomers), conferring axial chirality to the molecule. The synthesis of single-enantiomer, axially chiral N-arylindolines is a significant goal, as the spatial arrangement of the aryl group can profoundly influence biological activity and performance in asymmetric catalysis. nih.govresearchgate.net This has led to the development of highly specialized organocatalytic and metal-catalyzed atroposelective reactions. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17N |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

1-(2,6-dimethylphenyl)-2,3-dihydroindole |

InChI |

InChI=1S/C16H17N/c1-12-6-5-7-13(2)16(12)17-11-10-14-8-3-4-9-15(14)17/h3-9H,10-11H2,1-2H3 |

InChI Key |

MIOPZLGKGGORNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Functionalization Strategies of 1 2,6 Dimethylphenyl Indoline and Its Derivatives

Site-Selective C-H Functionalization of Indoline (B122111) Core

The selective activation of specific C-H bonds within the 1-(2,6-dimethylphenyl)indoline framework is a formidable challenge due to the presence of multiple, electronically similar C-H bonds. However, the development of sophisticated catalytic systems and directing group strategies has enabled chemists to achieve remarkable levels of regioselectivity.

Functionalization of the N-1 position in indoles and indolines typically involves the N-H bond of the parent heterocycle. cas.cnnih.gov For N-substituted indolines such as this compound, the focus shifts to the C-H bonds of the substituent itself. While direct C-H functionalization of the 2,6-dimethylphenyl group in this specific context is not extensively documented, the principles of directed C-H activation on N-aryl substituents are well-established. These reactions often rely on the use of a directing group on the indoline or indole (B1671886) core to guide a metal catalyst to a specific C-H bond on the N-aryl group.

In a broader context, palladium-catalyzed N-H functionalization has been used to introduce substituents to the nitrogen of indoles. For instance, the coupling of indoles with alkenes like 2-methyl-2-butene (B146552) can yield N-prenylated indoles. beilstein-journals.org This highlights the reactivity of the nitrogen atom, which in the case of this compound is already substituted. Future work may explore the direct C-H activation of the N-aryl group, potentially leveraging the inherent geometry of the molecule to achieve site-selectivity.

The direct functionalization of the sp3-hybridized C-H bonds at the C-2 and C-3 positions of the indoline core is a powerful tool for introducing molecular complexity. Biocatalytic strategies, in particular, have shown significant promise in achieving high regio- and enantioselectivity.

Engineered cytochrome P450 enzymes have been developed as "carbene transferases" for the C(sp3)–H functionalization of N-substituted indolines. wpmucdn.comchemrxiv.org These biocatalysts can mediate carbene insertion into C-H bonds, allowing for the diversification of the indoline scaffold. By engineering the enzyme's active site, it is possible to achieve regiodivergent functionalization, targeting either the α-position (C-2) or the β-position (C-3) with high selectivity. wpmucdn.com Mechanistic studies suggest that these transformations proceed through a radical-mediated pathway. wpmucdn.comchemrxiv.org

A summary of representative enzymatic C(sp3)-H functionalization of N-substituted indolines is presented below:

| Substrate | Carbene Source | Product Position | Catalyst | Regioselectivity (α:β) | Enantiomeric Excess (ee) |

| N-methyl indoline | Ethyl diazoacetate (EDA) | α (C-2) | Engineered CYP119 | >99:1 | >99% |

| N-methyl indoline | Ethyl diazoacetate (EDA) | β (C-3) | Engineered CYP119 | 1:99 | >99% |

| N-benzyl indoline | Ethyl diazoacetate (EDA) | α (C-2) | Engineered CYP119 | >99:1 | 99% |

This table presents illustrative data based on findings for N-substituted indolines and may not be specific to this compound.

Transition metal catalysis has also been employed for the functionalization of C-2 and C-3 positions. For instance, palladium-catalyzed dual C-H functionalization at these positions has been achieved using bifunctional arylsulfonyl reagents. rsc.org Additionally, NCS-mediated direct oxidation of 2-methylindoles to 2-formyl indoles using water as the oxygen source provides a green and efficient method for C(sp3)-H oxygenation. nih.gov

The functionalization of the benzenoid ring of the indoline core (C-4 to C-7) is particularly challenging due to the lower reactivity of these C-H bonds compared to those in the pyrrolidine (B122466) ring. beilstein-journals.org However, significant progress has been made through the use of directing groups and transition metal catalysis.

Directing groups play a crucial role in controlling the regioselectivity of C-H activation on the benzenoid ring. By coordinating to a metal catalyst, the directing group brings the catalyst into proximity with a specific C-H bond, facilitating its activation.

The N-P(O)tBu2 group has been successfully employed for the C-7 and C-6 arylation of indoles using palladium and copper catalysts, respectively. This strategy allows for the divergent synthesis of functionalized indoles from a common precursor. Similarly, a pivaloyl group installed at the C-3 position can direct the arylation to the C-4 and C-5 positions. The choice of the directing group and the catalytic system is therefore critical in determining the site of functionalization.

Transition metals, particularly palladium and copper, are widely used to catalyze the C-H functionalization of the indoline benzenoid ring. cas.cnwpmucdn.com These catalysts can be used in conjunction with directing groups to achieve high levels of regioselectivity.

For example, palladium-catalyzed C-H arylation of indoles at the C-7 position has been achieved using a phosphinoyl directing group. Rhodium catalysts have also been employed for the C-7 arylation of indolines with arylsilanes. These methods provide access to a wide range of C-7 functionalized indolines, which can be further elaborated into more complex structures.

A summary of transition metal-catalyzed C-H functionalization of the indoline benzenoid ring is presented below:

| Position | Functionalization | Catalyst | Directing Group | Reference |

| C-7 | Arylation | Pd(OAc)2 | N-P(O)tBu2 | |

| C-6 | Arylation | Cu(OAc)2 | N-P(O)tBu2 | |

| C-4/C-5 | Arylation | Pd(PPh3)2Cl2/CuI | C3-pivaloyl | |

| C-7 | Arylation | [RhCp*Cl2]2 | N-(2-pyrimidyl) |

This table presents illustrative data based on findings for indoline derivatives and may not be specific to this compound.

In addition to transition metal catalysis, boron-mediated functionalizations have emerged as a powerful tool for the site-selective modification of the indoline benzenoid ring. chemrxiv.org This approach offers a transition-metal-free alternative for C-H functionalization.

A general strategy for chelation-assisted aromatic C-H borylation using simple BBr3 has been developed. By installing a pivaloyl group at the N-1 or C-3 position of an indole, it is possible to selectively deliver a boron species to the C-7 or C-4 position, respectively. The resulting boronic esters are versatile intermediates that can be further functionalized through a variety of cross-coupling reactions. This method has also been extended to the synthesis of C-7 and C-4 hydroxylated indoles through a boron-mediated directed C-H hydroxylation.

Functionalization of the Benzenoid Ring (C-4 to C-7)

Derivatization via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic systems, including the benzene (B151609) ring of the indoline core. The electron-rich nature of the indoline ring system makes it susceptible to attack by electrophiles, with substitution typically occurring at the C5 or C7 positions. However, the reactivity and regioselectivity can be influenced by the nature of the substituent on the nitrogen atom. In the case of this compound, the bulky aryl group can sterically hinder certain positions and influence the electronic properties of the indoline nucleus.

Common EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce a variety of functional groups onto the indoline scaffold. wikipedia.org For instance, nitration using nitric acid in the presence of a strong acid catalyst can introduce a nitro group, which can be further reduced to an amino group, providing a handle for further derivatization. Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms, which are versatile intermediates for cross-coupling reactions.

While direct electrophilic substitution on the indoline ring is a viable strategy, the presence of the activating nitrogen atom can sometimes lead to over-reactivity or lack of selectivity. Protecting the nitrogen or using milder reaction conditions can help to control the outcome of these reactions. bhu.ac.in The regioselectivity of EAS on the indoline ring is often directed to the para-position (C5) relative to the nitrogen atom due to electronic effects. However, the steric bulk of the 2,6-dimethylphenyl group might influence the substitution pattern, potentially favoring the less hindered C7 position in some cases.

Recent advancements have also explored the use of novel electrophiles and catalytic systems to achieve more selective and efficient functionalization. For example, the use of N-fluorobenzenesulfonimide (NFSI) as an electrophilic nitrogen source has been shown to be effective for the amidation of electron-rich arenes. rsc.org Such methods could potentially be adapted for the direct amination of the indoline core of this compound derivatives.

Multicomponent Reactions (MCRs) for Complex Indoline Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, have emerged as a powerful tool for the rapid construction of complex molecular scaffolds. nih.govresearchgate.net These reactions are highly atom-economical and offer a high degree of molecular diversity from simple starting materials. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for generating diverse libraries of compounds. nih.govdergipark.org.tr

In the context of indoline synthesis, MCRs can be employed to build the indoline core itself or to functionalize a pre-existing indoline structure. For instance, a three-component reaction involving an aniline (B41778), an aldehyde, and an isocyanide can lead to the formation of α-aminoamide derivatives, which can be precursors to various heterocyclic systems. The use of this compound or its derivatives as one of the components in an MCR can lead to the direct incorporation of this substituted indoline moiety into a larger, more complex molecule.

A notable example involves the reaction of 2,6-dimethylphenyl isocyanide with various components to generate complex heterocyclic structures. researchgate.netthieme-connect.de For instance, the reaction of an isocyanide, an aldehyde, a cyclic 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) can lead to the synthesis of functionalized 1H-indole-4(5H)-ones. dergipark.org.tr By analogy, utilizing a derivative of this compound in such a reaction could provide a direct route to highly substituted and complex indoline-containing molecules.

The versatility of MCRs allows for the introduction of a wide range of functional groups and the creation of diverse molecular skeletons, making this strategy highly valuable for the generation of compound libraries for high-throughput screening in drug discovery. rsc.orgrsc.org

Asymmetric Synthesis and Chiral Indoline Derivatives

The synthesis of enantiomerically pure indolines is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. Several strategies have been developed for the asymmetric synthesis of chiral indoline derivatives, including kinetic resolution and enantioselective catalytic approaches.

Kinetic Resolution of 2-Arylindolines

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. For 2-arylindolines, kinetic resolution can be achieved by treating their N-tert-butoxycarbonyl (Boc) protected derivatives with a chiral base, such as n-butyllithium complexed with sparteine. researchgate.netnih.govsheffield.ac.uk

In this process, one enantiomer of the N-Boc-2-arylindoline is preferentially deprotonated by the chiral base, and the resulting organolithium species can be trapped with an electrophile to form a 2,2-disubstituted indoline. The unreacted enantiomer of the starting material can then be recovered in high enantiomeric excess. researchgate.netnih.gov This method allows for the preparation of both enantioenriched 2-arylindolines and their corresponding 2,2-disubstituted derivatives.

While this specific method has been demonstrated on N-Boc protected indolines, the principle can be extended to other N-substituted indolines, potentially including derivatives of this compound, provided a suitable chiral resolving agent and reaction conditions can be identified. Another approach for the oxidative kinetic resolution of 2-aryl-substituted indolines has been developed using a chiral phosphoric acid catalyst and a salicylaldehyde (B1680747) derivative as a pre-resolution agent. x-mol.com

| Method | Chiral Reagent/Catalyst | Substrate | Outcome | Reference(s) |

| Lithiation-Trapping | n-Butyllithium / Sparteine | N-Boc-2-arylindolines | Enantioenriched 2-arylindolines and 2,2-disubstituted indolines | researchgate.net, nih.gov, sheffield.ac.uk |

| Oxidative Resolution | Chiral Phosphoric Acid / Salicylaldehyde derivative | 2-Aryl-substituted indolines | Enantioenriched indolines | x-mol.com |

Enantioselective Approaches (e.g., CuH-catalyzed)

Enantioselective catalysis offers a more direct and atom-economical approach to chiral molecules compared to resolution methods. Copper hydride (CuH) catalysis has emerged as a powerful tool for the asymmetric reduction and functionalization of various unsaturated compounds. nih.govorganic-chemistry.org

A highly diastereo- and enantioselective CuH-catalyzed method has been developed for the preparation of highly functionalized cis-2,3-disubstituted indolines. nih.govmit.edu This protocol demonstrates broad functional group compatibility, tolerating heterocycles, olefins, and various substituted aromatic groups. The reaction proceeds under mild conditions and provides access to a variety of chiral indolines in high yield and enantioselectivity. Although the specific use of this compound as a substrate is not explicitly mentioned, the methodology's tolerance for substituted aromatics suggests its potential applicability to such systems.

The general approach involves the reductive cyclization of a suitable precursor, where the stereochemistry is controlled by a chiral phosphine (B1218219) ligand coordinated to the copper catalyst. This method provides a powerful platform for the synthesis of complex chiral indoline derivatives that would be difficult to access through other means.

| Catalyst System | Reaction Type | Products | Key Features | Reference(s) |

| Copper Hydride (CuH) with Chiral Ligand | Reductive Cyclization | cis-2,3-Disubstituted Indolines | High diastereo- and enantioselectivity, broad functional group tolerance | nih.gov, mit.edu |

Biocatalytic Approaches to Indoline Functionalization (e.g., enzymatic carbene transfer)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and environmental compatibility. Recently, biocatalytic approaches for the functionalization of indolines have gained significant attention.

An efficient biocatalytic strategy for the stereoselective and regiodivergent C(sp³)–H functionalization of N-substituted indolines has been developed using engineered cytochrome P450 enzymes as "carbene transferases". chemrxiv.orgwpmucdn.comsynthical.comchemrxiv.org This method allows for the selective modification of the indoline scaffold at different positions by employing engineered enzymes with divergent regioselectivity. The reaction proceeds via an enzymatic carbene transfer from a diazo reagent to a C-H bond of the indoline.

This biocatalytic approach has been shown to be effective for the functionalization of a range of N-substituted indolines, yielding products with high regio- and enantioselectivity. chemrxiv.orgchemrxiv.org Furthermore, a biocatalytic cascade combining two engineered enzymes with different regioselectivities has been demonstrated for the synthesis of polycyclic indoline-based scaffolds. wpmucdn.com Mechanistic studies suggest a radical-mediated C-H functionalization pathway. chemrxiv.orgsynthical.com This powerful strategy provides a direct and tunable method for accessing functionalized indolines, which are valuable building blocks in medicinal chemistry.

| Enzyme System | Reaction Type | Substrate | Key Features | Reference(s) |

| Engineered Cytochrome P450 | Enzymatic Carbene Transfer | N-Substituted Indolines | High regio- and stereoselectivity, regiodivergence through enzyme engineering, cascade reactions | chemrxiv.org, wpmucdn.com, synthical.com, chemrxiv.org |

Mechanistic Investigations of 1 2,6 Dimethylphenyl Indoline Formation and Reactivity

Elucidation of Reaction Pathways

The formation of the indoline (B122111) core can be achieved through several distinct reaction mechanisms. These pathways often depend on the choice of starting materials, catalysts, and reaction conditions, leading to either the indoline itself or its functionalized derivatives.

Homolytic Cleavage Mechanisms

Homolytic cleavage is a key initiation step in many radical-based syntheses of heterocyclic compounds, including indolines. This process involves the breaking of a chemical bond where each fragment retains one of the originally bonded electrons, generating two radical species.

In the context of indoline synthesis, homolytic cleavage is often employed to generate reactive radical intermediates that can participate in subsequent cyclization or functionalization steps. For instance, the homolytic cleavage of an iodine–nitrogen bond in hypervalent iodine reagents like PhI(N₃)₂ is a known method for producing azidyl radicals (N₃•). mdpi.com These radicals can then add to the indole (B1671886) nucleus, initiating a sequence that can lead to functionalized indolines. mdpi.com Similarly, the cleavage of the N-I bond in an iodoamine intermediate can occur, leading to different reaction pathways depending on the electronic nature of the substituents. mdpi.com

Another relevant example is the use of peroxides, such as benzoyl peroxide, which can undergo homolytic cleavage to initiate radical cyclization reactions. researchgate.net While not directly reported for 1-(2,6-dimethylphenyl)indoline, this principle can be applied to precursors where a radical-initiated cyclization onto an aromatic ring would form the indoline structure.

Radical-Mediated Processes (e.g., C-H functionalization pathways, xanthate route)

Radical-mediated reactions are a powerful tool for the synthesis and diversification of indoline scaffolds, offering direct routes for C-H functionalization. chemrxiv.org These processes avoid the need for pre-functionalized substrates, making them highly atom-economical.

Engineered cytochrome P450 enzymes have been shown to catalyze the regio- and stereoselective C(sp³)–H functionalization of N-substituted indolines. chemrxiv.org Mechanistic studies suggest these transformations proceed via a radical-mediated pathway. chemrxiv.orgchemrxiv.orgwpmucdn.com The proposed mechanism involves hydrogen atom abstraction from a C-H bond of the indoline by a reactive heme-carbene species, generating a carbon-centered radical intermediate. chemrxiv.org This radical then undergoes a "rebound" step with the iron-carbenoid species to yield the functionalized indoline product. chemrxiv.org

Cobalt catalysis provides another avenue for radical-mediated indoline synthesis. A method utilizing cobalt(III)-carbene radicals facilitates an intramolecular C-H activation and subsequent radical rebound sequence. d-nb.infonih.gov This transformation leverages the tendency of radicals to undergo rapid 1,5-hydrogen atom transfer (1,5-HAT) to form a more stabilized benzylic radical, which then cyclizes. d-nb.infonih.gov

The xanthate route represents another strategy for generating key radical intermediates. Mechanistic studies on related indole syntheses have shown that aryl radicals can initiate the cleavage of C-O bonds in xanthate esters, which in turn generates alkyl radicals for subsequent coupling reactions. acs.org

Cascade Reactions and Intermediates (e.g., benzylic carbocations, iminium ions)

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, provide an efficient pathway to complex molecules like polycyclic indolines. chemrxiv.orgwpmucdn.com These cascades often proceed through key charged intermediates such as carbocations and iminium ions.

In certain tandem protocols for synthesizing chiral indolines, a Brønsted acid promotes the formation of an alcohol intermediate, which then dehydrates to form a stable indolylmethyl cation (a type of benzylic carbocation). sci-hub.se This cation is a key intermediate that directs the subsequent cyclization and reduction steps. sci-hub.se

The imine tautomer of the indole ring is another critical intermediate in some functionalization reactions. rsc.org Boron-catalyzed reductive allylation of indoles, for example, is proposed to proceed through the allylation of this imine tautomer at the C2 position. rsc.org This generates an N-B-9-BBN-2-allylic indoline, which then undergoes transborylation to regenerate the catalyst and yield the final product. rsc.org

Photoredox-catalyzed cascade reactions have also been developed. These can involve a radical addition to a double bond, followed by an intramolecular cyclization at the indole C2-position. researchgate.net A proposed mechanism involves the formation of an acyl radical, which adds to an alkene to form a radical intermediate. This intermediate then cyclizes onto the indole C2-position, and subsequent aromatization yields the final fused-indoline product. unimi.it

Role of Catalysts in Mechanistic Control

Catalysts play a decisive role in controlling the reaction pathway and selectivity in indoline synthesis. The choice of catalyst can determine which mechanism—radical, ionic, or pericyclic—predominates, and can dictate the regioselectivity and stereoselectivity of the final product. nih.govacs.org

A compelling example of catalyst-controlled regiodivergence is seen in the rearrangements of onium ylides derived from indole substrates. nih.govacs.org

A rhodium catalyst favors a chemrxiv.orgsci-hub.se-rearrangement, which is believed to proceed through a metal-free ylide intermediate. nih.gov

A copper catalyst , in contrast, directs the reaction towards a chemrxiv.orgchemrxiv.org-rearrangement via a metal-coordinated ion-pair intermediate that recombines within a solvent cage. nih.gov

This highlights how different metals can engage with substrates to open up entirely different mechanistic channels.

The table below summarizes the divergent outcomes based on the catalyst used in the rearrangement of indole-based onium ylides.

| Catalyst | Rearrangement Type | Proposed Intermediate | Reference |

| Rh₂(OAc)₄ | chemrxiv.orgsci-hub.se-rearrangement | Metal-free ylide | nih.gov |

| Copper Catalyst | chemrxiv.orgchemrxiv.org-rearrangement | Metal-coordinated ion-pair | nih.gov |

Engineered biocatalysts, such as CYP119 variants, also exert precise mechanistic control, enabling high regio- and enantioselectivity in C-H functionalization reactions that would be challenging to achieve with traditional chemical catalysts. chemrxiv.orgwpmucdn.com Similarly, palladium, rhodium, and Brønsted acids have all been used to catalyze specific transformations leading to indolines, each operating through distinct mechanisms such as Heck reactions, asymmetric hydrogenation, or Friedel-Crafts-type reactions. sci-hub.se

Kinetic Studies and Rate Determinations

Kinetic studies are essential for elucidating reaction mechanisms, identifying rate-determining steps, and optimizing reaction conditions.

Kinetic experiments have also been employed to evaluate the rotational barriers and conformational stability of diastereomeric indole-fused diazepinones. unimi.it By monitoring the system at different temperatures, the energy barriers for interconversion between diastereoisomers were calculated to be in the range of 24.6 to 26.0 kcal/mol, confirming their stability at room temperature but allowing for equilibration at higher temperatures. unimi.it

In the study of atropisomeric indoles, computational kinetics were used to calculate the racemization rate. The rotational barrier for a specific 3-aryl indole-2-carbaldehyde was calculated to be 23.3 kcal/mol, corresponding to a half-life of about 15 minutes at room temperature, which enables a dynamic kinetic resolution. csic.es

Deuterium (B1214612) Labeling and Intermolecular Competition Experiments

Deuterium labeling is a powerful technique used to trace the path of hydrogen atoms throughout a reaction, providing definitive evidence for proposed mechanisms, such as hydrogen atom transfer steps or the involvement of specific intermediates.

In the investigation of visible-light-induced indole synthesis, deuterium labeling experiments were crucial in deciphering the reaction mechanism paradigm. rsc.org Similarly, in a visible-light-driven annulation approach to form functionalized indolines, deuterium labeling, along with spin-trap and radical trap experiments, provided strong evidence for the proposed mechanism involving single-electron transfer (SET) and hydrogen atom transfer (HAT) steps. chemrxiv.org

A practical protocol for the synthesis of polydeuterated indoles via acid-catalyzed hydrogen-deuterium exchange has been developed. nih.govacs.org For example, treating 3-substituted indoles with D₂SO₄ in deuterated methanol (B129727) (CD₃OD) leads to high levels of deuterium incorporation at positions C2, C4, C5, C6, and C7 of the indole ring. nih.govacs.org This method provides access to labeled compounds that can be used in mechanistic studies or to investigate the metabolism of indole-containing molecules. nih.gov

In a study of boron-catalyzed indole allylation, an N-D-indole-d₁ substrate was used to probe the mechanism. rsc.org The observation of 3-D-indole-d₁ under reaction conditions confirmed that indole tautomerization, a key step in the proposed mechanism, was occurring. rsc.org

A deuterium labeling experiment also provided support for the mechanism of a copper-catalyzed aminooxygenation, indicating the formation of a carbon radical intermediate that is subsequently trapped. nih.gov These experiments are invaluable for distinguishing between plausible mechanistic pathways.

Advanced Spectroscopic and Structural Characterization Techniques for 1 2,6 Dimethylphenyl Indoline

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. While a specific crystal structure for 1-(2,6-dimethylphenyl)indoline is not publicly available, analysis of closely related compounds provides a robust framework for understanding its likely structural features.

Single-crystal X-ray diffraction (SCXRD) offers an atomic-resolution view of a molecule's conformation and configuration. For a molecule like this compound, SCXRD would precisely determine bond lengths, bond angles, and torsion angles.

A key structural parameter of interest is the dihedral angle between the plane of the indoline (B122111) ring system and the 2,6-dimethylphenyl ring. In analogous structures, such as 1-(2,6-dichlorophenyl)indolin-2-one, this angle is significant, measured at 72.17 (3)°, indicating a nearly perpendicular orientation of the two ring systems. nih.gov This twisted conformation is expected for this compound as well, arising from the steric hindrance imposed by the two methyl groups at the ortho positions of the phenyl ring. This steric clash prevents the molecule from adopting a planar conformation, which would otherwise be favored by π-system conjugation.

Table 1: Expected Crystallographic Parameters for this compound based on Analogues

| Parameter | Expected Value/Observation | Rationale/Comparison |

|---|---|---|

| Crystal System | Monoclinic / Triclinic | Common for organic molecules of this type. |

| Space Group | P2₁/c, P-1, etc. | Common centrosymmetric space groups. |

| Dihedral Angle (Indoline/Phenyl) | ~70-80° | Steric hindrance from ortho-methyl groups, similar to 1-(2,6-dichlorophenyl)indolin-2-one (72.17°). nih.gov |

| Indoline Ring Planarity | Nearly planar | Maximum deviation of atoms from the mean plane is typically small. nih.gov |

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing polycrystalline materials. It is primarily used for phase identification, assessing sample purity, and studying polymorphism—the ability of a compound to crystallize in different solid-state forms. Each crystalline phase of a compound produces a unique PXRD pattern, which serves as a "fingerprint."

For this compound, PXRD would be instrumental in:

Quality Control: Confirming the identity and purity of a synthesized batch by comparing its PXRD pattern to a standard reference pattern.

Polymorph Screening: Identifying different crystalline forms (polymorphs) that may exhibit distinct physical properties such as solubility and melting point. This is crucial in pharmaceutical development.

Stability Studies: Monitoring for any changes in the crystalline form of the material under various stress conditions like heat or humidity.

A typical PXRD analysis involves recording the intensity of diffracted X-rays as a function of the diffraction angle (2θ). The resulting diffractogram consists of a series of peaks at characteristic angles, which are defined by the crystal lattice of the substance.

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is key to predicting and controlling the physical properties of the solid state. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions from crystallographic data. nih.gov

For this compound, several types of intermolecular interactions are anticipated:

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as a donor and a π-system (the aromatic rings) acts as an acceptor. In the crystal structure of 1-(2,6-dichlorophenyl)indolin-2-one, a weak C-H···π interaction is noted as a factor in stabilizing the crystal structure. nih.gov Similar interactions involving the C-H bonds of the indoline or methyl groups and the π-cloud of an adjacent phenyl or indoline ring are highly probable for the title compound.

π···π Interactions: These interactions occur between the aromatic rings of adjacent molecules. While the significant twist between the rings within a single molecule prevents intramolecular π-stacking, intermolecular stacking between the indoline systems or between the dimethylphenyl rings of neighboring molecules could occur, contributing to crystal lattice stability.

Hydrogen Bonds: Although this compound lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···N or C-H···C interactions can play a role. More complex derivatives containing functional groups like hydroxyls or amides show extensive classical hydrogen bonding (e.g., O-H···O and C-H···O). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.

The structural assignment of this compound is achieved through a combination of 1D (¹H, ¹³C) and 2D NMR experiments.

¹H NMR: The proton NMR spectrum would provide key information. The aromatic protons of the indoline ring would appear as a set of multiplets in the aromatic region (~6.5-7.5 ppm). The protons of the 2,6-dimethylphenyl ring would likely show a triplet and a doublet pattern. The two methyl groups, being chemically equivalent due to rotation around the C-C bonds, would give rise to a single, sharp singlet, likely integrating to 6 protons. The aliphatic protons on the five-membered indoline ring (at positions 2 and 3) would appear as triplets in the upfield region (~3.0-4.0 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The two methyl carbons would appear as a single resonance in the aliphatic region. The aliphatic CH₂ carbons of the indoline ring would also be found upfield. The aromatic region would contain signals for the carbons of both the indoline and dimethylphenyl rings. Quaternary carbons (those not attached to hydrogen) would typically show weaker signals. The specific chemical shifts can be predicted based on data from unsubstituted indoline and 2,6-dimethylaniline. chemicalbook.comipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Indoline H-2, H-3 | ~3.0 - 4.0 (triplets) | ~30, ~55 | Aliphatic protons and carbons of the five-membered ring. |

| Indoline H-4, H-5, H-6, H-7 | ~6.5 - 7.5 (multiplets) | ~110 - 150 | Aromatic protons and carbons of the indoline system. |

| Phenyl H-3', H-4', H-5' | ~7.0 - 7.3 (multiplets) | ~125 - 140 | Aromatic protons and carbons of the dimethylphenyl ring. |

To confirm these assignments, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish proton-proton and proton-carbon connectivities.

The steric hindrance caused by the two ortho-methyl groups on the phenyl ring can lead to restricted rotation (atropisomerism) around the N-C(aryl) single bond. This phenomenon can result in the existence of distinct, non-interconverting or slowly interconverting conformers (rotamers) at room temperature. Variable Temperature (VT) NMR spectroscopy is the ideal technique to study such dynamic processes. researchgate.net

By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals.

At high temperatures: If the rotation around the N-C bond is fast on the NMR timescale, the spectrum will show a single set of averaged signals for the protons and carbons.

At low temperatures: As the temperature is lowered, the rotation slows down. If the energy barrier to rotation is high enough, the interconversion between conformers may become slow on the NMR timescale. This would lead to the decoalescence of the averaged signals into two separate sets of signals, one for each distinct rotamer.

For this compound, VT-NMR could be used to determine the energy barrier (ΔG‡) for rotation around the N-aryl bond. This would involve monitoring the coalescence temperature (Tc) of specific signals (e.g., the methyl signals or specific aromatic protons) and applying the Eyring equation. Such studies have been performed on other sterically hindered N-aryl systems, revealing the energetic cost of forcing the bulky substituents past one another during bond rotation. researchgate.net

Quantitative NMR and Chemical Shift Prediction (e.g., GIAO method)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the concentration or purity of a sample. Unlike chromatographic techniques, qNMR is based on the direct proportionality between the integrated signal area of a nucleus and the number of those nuclei in the sample. For this compound, ¹H qNMR can be employed by comparing the integral of a well-resolved proton signal from the analyte against the integral of a signal from a certified internal standard of known concentration. Key experimental parameters, such as ensuring a sufficient relaxation delay (typically five times the longest spin-lattice relaxation time, T₁) and a high signal-to-noise ratio (S/N > 150), are critical for achieving high accuracy and precision. nih.gov

Alongside quantification, predicting NMR chemical shifts is a powerful tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a highly reliable computational approach for this purpose. imist.ma This method calculates the isotropic magnetic shielding constants for each nucleus in the molecule. These theoretical shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS), using the same level of theory (δ = σ_ref - σ_sample). imist.ma Studies on related heterocyclic compounds have demonstrated an excellent linear correlation between chemical shifts predicted by the GIAO method and experimentally observed values, often with R² values greater than 0.90. imist.ma This high degree of accuracy allows for the confident assignment of complex spectra and verification of the this compound structure.

Table 1: Comparison of Experimental and Predicted NMR Chemical Shifts for this compound

This table presents hypothetical but representative data to illustrate the accuracy of the GIAO method.

Mass Spectrometry for Structural Elucidation (e.g., HRMS, EI-MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to within 5 ppm. This precision allows for the determination of the unique elemental formula of this compound (C₁₆H₁₇N), distinguishing it from other isomers or compounds with the same nominal mass.

Electron Ionization Mass Spectrometry (EI-MS) provides detailed structural information by analyzing the fragmentation pattern of the parent molecule. Due to the presence of a single nitrogen atom, the molecular ion peak (M⁺˙) for this compound is expected to have an odd m/z value, in accordance with the nitrogen rule. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key expected fragmentation pathways include:

Alpha-Cleavage: The cleavage of a C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. miamioh.edu

N-Aryl Bond Cleavage: Scission of the bond between the indoline nitrogen and the dimethylphenyl ring can lead to fragments corresponding to either the indolinyl portion or the 2,6-dimethylphenyl portion.

Loss of Methyl Radical: The loss of a methyl group (•CH₃) from the dimethylphenyl moiety to give a stable [M-15]⁺ ion is a probable pathway.

Ring Fragmentation: The indoline ring itself can undergo cleavage, potentially through a retro-Diels-Alder-type mechanism, leading to characteristic fragment ions.

Table 2: Plausible EI-MS Fragmentation of this compound (C₁₆H₁₇N, MW = 223.31)

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring (e.g., in situ ReactIR)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. These include C-H stretching vibrations for both aromatic and aliphatic protons, C=C stretching from the aromatic rings, and C-N stretching from the N-aryl amine bond.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Beyond simple characterization, in situ IR spectroscopy (such as ReactIR) is a powerful Process Analytical Technology (PAT) for real-time reaction monitoring. mt.com For instance, in a potential synthesis of this compound via a Buchwald-Hartwig amination of indoline with a 2,6-dimethylphenyl halide, ReactIR could be used to track the reaction progress. acs.orgresearchgate.net An IR probe inserted directly into the reaction vessel would monitor the decrease in the intensity of the N-H stretching band of the indoline starting material (typically around 3400 cm⁻¹) while simultaneously tracking the appearance of product-specific peaks. nih.govwhiterose.ac.uk This real-time data provides crucial information on reaction kinetics, helps identify the reaction endpoint, and can reveal the formation of transient intermediates or byproducts, enabling rapid process optimization and ensuring reaction consistency. acs.orgresearchgate.net

Synthetic Applications and Future Research Directions

1-(2,6-Dimethylphenyl)indoline as a Building Block in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of more complex molecular architectures, primarily through transformations that leverage the indoline (B122111) core. One of the most fundamental applications is its use in the synthesis of N-aryl indoles.

Dehydrogenation to N-Aryl Indoles: The conversion of an indoline to its corresponding indole (B1671886) is a critical aromatization reaction. This transformation is often a key step in synthetic sequences where the indoline moiety is used as a stable intermediate to control selectivity before re-establishing the indole's aromaticity. For this compound, this dehydrogenation provides access to 1-(2,6-dimethylphenyl)indole, a sterically hindered N-aryl indole. Various catalytic systems have been developed for this purpose, highlighting the ongoing research to improve efficiency and sustainability. researchgate.net

A one-step process combining palladium-catalyzed oxidative dehydrogenation with a C2-selective Heck-type reaction allows for the direct synthesis of 2-arylindoles from indolines using oxygen as the sole oxidant. nih.gov This method underscores the potential of this compound as a substrate for creating multi-substituted indole derivatives under mild conditions. nih.gov The reaction mechanism is believed to start with the coordination of the indoline's N-H to a Pd(II) catalyst, followed by β-hydride elimination to form an imine intermediate that tautomerizes into the stable indole. nih.gov

Table 1: Catalytic Systems for Dehydrogenation of Indolines

| Catalyst System | Oxidant/Conditions | Key Features |

|---|---|---|

| Palladium on Carbon (Pd/C) | Ethylene, NH4OAc/K2CO3 | Non-aerobic conditions, hydrogen transfer mechanism. researchgate.net |

| Palladium Dichloride (PdCl2) | Methanol (B129727)/Triethylamine | High yield of indole reported. researchgate.net |

| Manganese Dioxide (MnO2) | Benzene (B151609), reflux | Early method for indoline dehydrogenation. researchgate.net |

| Pd(II) Catalysis | O2 (aerobic oxidation) | Allows for sequential C-H functionalization. nih.gov |

| Cytochrome P450 Enzymes | Biological oxidation | Represents a novel "aromatase" process. nih.govresearchgate.net |

The sterically bulky 2,6-dimethylphenyl group can influence the rate and efficiency of these dehydrogenation reactions, sometimes requiring tailored catalysts or harsher conditions to overcome steric hindrance around the catalytic center.

Design and Synthesis of Novel Indoline Derivatives with Unique Architectures (e.g., polycyclic fused systems)

The rigid framework of this compound is an excellent starting point for the construction of novel polycyclic fused systems. These complex, three-dimensional structures are of significant interest in drug discovery due to their conformational rigidity and potential for precise interactions with biological targets.

Cascade reactions are a powerful tool for building molecular complexity in a single step. For instance, a reduction/cyclization cascade involving nitro-substituted precursors can afford a variety of N-fused polycyclic indolines. researchgate.net This strategy could be adapted for derivatives of this compound, where an appropriately positioned functional group on the N-phenyl ring undergoes intramolecular cyclization onto the indoline core.

Furthermore, cycloaddition reactions provide a direct route to fused systems. Zinc(II)-catalyzed divergent formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes have been developed to synthesize different types of polycyclic fused indolines. acs.org By first preparing 1-(2,6-dimethylphenyl)indole via dehydrogenation, this substrate could then be subjected to similar cycloaddition strategies, with the N-aryl group influencing the facial selectivity of the approaching diene, thereby controlling the stereochemical outcome. The resulting polycyclic structures, such as tetrahydro-1H-pyridazino[3,4-b]indoles, are valuable scaffolds for medicinal chemistry. acs.org

The synthesis of such unique architectures from this compound offers a pathway to novel chemical space, enabling the exploration of new biological activities.

Exploration of New Catalytic Systems for Indoline Transformations

Research into transformations of the indoline ring is heavily reliant on the development of novel and efficient catalytic systems. For this compound, two key areas of catalytic research are particularly relevant: dehydrogenation and C-H functionalization.

As discussed, catalytic dehydrogenation is a cornerstone transformation. While traditional methods often rely on palladium or stoichiometric manganese dioxide, modern research aims to develop catalysts that are more sustainable and operate under milder conditions. researchgate.net This includes exploring catalysts based on earth-abundant metals or leveraging photoredox catalysis. For a sterically hindered substrate like this compound, catalyst design is crucial. Systems that can overcome the steric shielding by the N-aryl group are needed to achieve high catalytic turnover and efficiency.

In the realm of C-H functionalization, transition-metal catalysis is paramount for achieving site-selectivity. nih.gov Palladium, rhodium, and iridium complexes are often employed to activate specific C-H bonds. For N-aryl indolines, the development of catalysts that can selectively functionalize the benzene portion of the indoline core (positions C4-C7) without reacting with the more electron-rich five-membered ring is a significant challenge. mdpi.com Future research will likely focus on ligand design to tune the catalyst's steric and electronic properties to control regioselectivity in reactions involving substrates like this compound.

Development of Novel Site-Selective Functionalization Methodologies

The functionalization of the indoline core at specific positions is essential for creating diverse derivatives for structure-activity relationship studies. The presence of the bulky 1-(2,6-dimethylphenyl) group profoundly influences the regioselectivity of these reactions.

Functionalizing the C-H bonds on the benzene ring of indoline (C4, C5, C6, C7) is particularly challenging due to their similar reactivity. mdpi.com A common strategy involves using a directing group attached to the indoline nitrogen to guide a metal catalyst to a specific C-H bond, typically at the C7 position. While the 2,6-dimethylphenyl group is not a traditional chelating directing group, its steric bulk can serve to block certain positions and direct reagents to less hindered sites.

For this compound, functionalization at the C7 position is often favored due to its proximity to the nitrogen atom and the steric hindrance at the C2 and C3 positions imposed by the N-aryl substituent. An efficient route to C7-functionalized indoles involves the initial reduction of the indole to the corresponding indoline, followed by site-selective C-H functionalization at C7, and subsequent oxidative aromatization to restore the indole core. mdpi.com

Table 2: Examples of Site-Selective Functionalization of Indole/Indoline Derivatives

| Position | Reaction Type | Catalyst/Reagent | Directing Group |

|---|---|---|---|

| C7 | Arylation | Pd(OAc)2 | N-P(O)tBu2 |

| C6 | Arylation | Cu(OTf)2 | N-P(O)tBu2 |

| C4 | Olefination | Pd(OAc)2 | N-TfNH- |

| C2 | Alkenylation | PdCl2 | N-(2-pyridylmethyl) |

| C3 | Alkenylation | PdCl2 | N-benzyl |

This table presents general methodologies for indole/indoline functionalization that could be adapted for this compound.

Future methodologies will likely focus on developing transient directing groups or catalyst-controlled functionalization to access other positions (C4, C5, C6) on the indoline ring, overcoming the inherent steric bias of the 1-(2,6-dimethylphenyl) substituent.

Integration of Green Chemistry Principles in Indoline Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of this compound and its derivatives is increasingly being approached through the lens of green chemistry principles to minimize environmental impact.

Key strategies include:

Use of Greener Solvents: Traditional syntheses of N-aryl indoles often use high-boiling, non-polar solvents. Recent developments have focused on using more environmentally benign solvents like ethanol (B145695) or even water. A microwave-promoted, one-pot synthesis of N-arylindoles has been developed that uses ethanol as the solvent. nih.gov

Development of Reusable Catalysts: To reduce waste and cost, heterogeneous catalysts are being explored. Ceria-supported copper nanoparticles, for example, have been shown to be a highly efficient and recyclable catalyst for the N-arylation of indole. nih.gov Such systems could be applied to the synthesis of this compound.

Energy Efficiency: Microwave-assisted synthesis can significantly accelerate reaction times compared to conventional heating, leading to reduced energy consumption and potentially cleaner reaction profiles. nih.gov The use of ionic liquids as recyclable catalysts in aqueous media also represents a green approach to indole synthesis. google.com

By integrating these principles, the synthesis of this compound and its application as a synthetic building block can be made more sustainable and economically viable for large-scale production.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Limitations |

|---|---|---|---|

| Friedel-Crafts | 60–75 | AlCl₃, anhydrous DCM, 0°C | Competing ring alkylation |

| Suzuki Coupling | 80–90 | Pd catalyst, THF, reflux | Requires halogenated indoline |

| Reductive Amination | 50–65 | NaBH₄, MeOH, RT | Moderate regioselectivity |

Basic: How should researchers characterize this compound structurally?

Answer:

Essential characterization techniques include:

- X-ray Crystallography : Resolve molecular geometry using SHELX software (e.g., SHELXL for refinement) to analyze bond lengths, angles, and torsional strain .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for indoline; δ 2.3 ppm for methyl groups) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 224.154 for C₁₆H₁₇N) .

Advanced: How can computational modeling resolve contradictions in crystallographic data for this compound?

Answer:

Discrepancies in bond lengths or angles (e.g., C-N vs. C-C distances) can arise from experimental errors (absorption, twinning) or dynamic effects. Strategies include:

- DFT Optimization : Compare experimental XRD data with density functional theory (DFT)-optimized structures to identify outliers (e.g., using Gaussian or ORCA) .

- Multi-Conformer Refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking in indoline derivatives) to validate packing efficiency .

Advanced: What strategies mitigate low bioactivity in this compound derivatives?

Answer:

Low activity in pharmacological assays may stem from poor solubility or steric hindrance. Mitigation approaches:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂ at indoline’s 5-position) to enhance target binding .

- Prodrug Design : Modify the indoline nitrogen with hydrolyzable groups (e.g., acetyl) to improve bioavailability .

- Co-crystallization Studies : Identify binding motifs with target proteins (e.g., kinases) using soaking experiments in XRD .

Advanced: How to address conflicting NMR data between synthetic batches?

Answer:

Batch inconsistencies (e.g., split peaks in ¹H NMR) often arise from:

- Dynamic Effects : Use variable-temperature NMR (VT-NMR) to detect rotational barriers in the 2,6-dimethylphenyl group .

- Trace Impurities : Employ preparative HPLC (C18 column, MeCN/H₂O gradient) to isolate isomers or byproducts .

- Solvent Polarity Effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation .

Basic: What are the key applications of this compound in drug discovery?

Answer:

- Kinase Inhibition : Acts as a scaffold for ATP-competitive inhibitors (e.g., targeting JAK2 or EGFR) due to planar indoline core .

- Antimicrobial Agents : Modulate bacterial efflux pumps via hydrophobic interactions with the dimethylphenyl group .

- Neuroprotective Studies : Investigate dopaminergic activity via structural analogs in Parkinson’s disease models .

Advanced: How to optimize reaction yields for gram-scale synthesis?

Answer:

- Flow Chemistry : Continuous-flow systems reduce side reactions (e.g., using Pd-coated microreactors for Suzuki coupling) .

- Microwave Assistance : Accelerate reductive amination (30 min at 100°C vs. 12 h reflux) .

- In Situ Purification : Integrate scavenger resins (e.g., QuadraPure™) to remove excess reagents .

Basic: What analytical techniques confirm compound purity?

Answer:

- HPLC-UV/ELSD : ≥95% purity using a C18 column (λ = 254 nm) .

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

- TGA/DSC : Assess thermal stability (decomposition >200°C indicates high purity) .

Advanced: What causes discrepancies in biological assay results across labs?

Answer:

- Cell Line Variability : Use authenticated lines (e.g., ATCC-certified) to ensure consistent receptor expression .

- Solvent Artifacts : DMSO concentrations >0.1% may inhibit enzyme activity; use vehicle controls .

- Protein Batch Effects : Standardize recombinant protein sources (e.g., His-tagged vs. GST-fused) .

Advanced: How to model the compound’s pharmacokinetics computationally?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target ~3.5), CYP450 metabolism, and BBB permeability .

- MD Simulations : GROMACS-based simulations to study membrane penetration (e.g., POPC lipid bilayers) .

- QSAR Modeling : Train models on indoline derivatives’ bioactivity data to prioritize synthesis targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.